molecular formula C17H13ClN2O2 B2599708 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 926190-45-6

3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2599708
CAS RN: 926190-45-6
M. Wt: 312.75
InChI Key: GQUSSKTYONFZOT-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CMCPC) is an organic compound with a highly complex structure. It is an aldehyde, which is a type of organic compound containing a carbonyl group linked to at least one hydrogen atom. CMCPC has a wide range of potential applications in both scientific research and industrial processes. It is primarily used as a starting material for the synthesis of various other compounds, such as pyrazoles, pyrazolones, and related derivatives. In addition, CMCPC has been used in the preparation of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.

Scientific Research Applications

Chemistry of Pyrazoline Derivatives

Pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one, are highly valued for their versatility as building blocks in synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the chemical significance of pyrazoline scaffolds in creating diverse heterocyclic structures with potential applications in dyes and pharmaceuticals (Gomaa & Ali, 2020).

Hydroxycoumarin Chemistry

Research on 3-hydroxycoumarin, another compound with a different core structure but relevant due to its bioactive heterocyclic nature, reveals its importance in synthesizing various heterocyclic compounds. These findings underline the role of structurally complex molecules in pharmaceutical and agrochemical industries, suggesting potential areas where our target compound might find application (Yoda, 2020).

Hexasubstituted Pyrazolines Chemistry

The synthesis and exploration of hexasubstituted pyrazolines highlight the adaptability and potential of pyrazoline derivatives in generating novel compounds with unique properties. These compounds have shown promise in facilitating the synthesis of cyclopropanes and acting as effective oxygen-atom transfer reagents, suggesting the potential of pyrazoline derivatives in organic synthesis and pharmaceutical applications (Baumstark, Vásquez, & Mctush-Camp, 2013).

Synthesis of Vanillin

Although not directly related, the synthesis methods for vanillin, a well-known flavor and fragrance compound, illustrate the importance of understanding and developing synthetic pathways for commercially significant compounds. This research area might be relevant for developing synthetic strategies for the target compound and related structures (Ju & Xin, 2003).

Antioxidant Properties of Isoxazolone Derivatives

Isoxazolone derivatives, known for their biological and medicinal properties, serve as intermediates in synthesizing heterocycles. This research underscores the significance of exploring the chemical transformations and biological activities of novel compounds, which could be applicable to our target compound’s potential as a bioactive molecule (Laroum et al., 2019).

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUSSKTYONFZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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